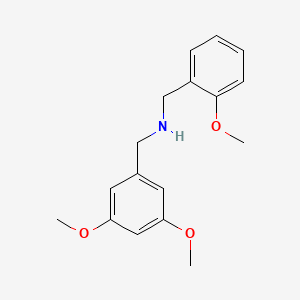
N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide, also known as MeOPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and has shown potential therapeutic effects in various studies. The purpose of
Mecanismo De Acción
The exact mechanism of action of N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide is not fully understood. However, it is believed that N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide acts as a modulator of the GABAergic system, which is involved in the regulation of anxiety, depression, and epilepsy. N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide has also been shown to interact with the serotonergic and dopaminergic systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide has a wide range of biochemical and physiological effects. N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide has been shown to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant-like effects. N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide has also been shown to decrease the levels of dopamine in the brain, which may contribute to its potential use in the treatment of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit consistent results across various studies. However, there are also some limitations to the use of N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide in lab experiments. N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide has a low solubility in water, which may limit its use in certain experiments. In addition, the exact mechanism of action of N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide is not fully understood, which may limit its potential use in certain studies.
Direcciones Futuras
There are several future directions for the study of N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide. One potential direction is to investigate the potential use of N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to further investigate the mechanism of action of N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide, which may lead to the development of more effective therapeutic agents. Finally, the development of new synthesis methods for N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide may lead to the discovery of novel derivatives with improved therapeutic properties.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide is a chemical compound that has shown potential therapeutic effects in various studies. Its synthesis method is reliable and efficient, and it has been extensively studied for its potential use in the treatment of neurological disorders. N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide's mechanism of action is not fully understood, but it is believed to act as a modulator of the GABAergic system. N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide has several advantages for use in lab experiments, but there are also some limitations to its use. Finally, there are several future directions for the study of N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide, which may lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide involves the reaction of 4-methoxyphenylpiperazine with 4-methylbenzoyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide in its pure form. This method has been successfully used in various studies and has proven to be a reliable and efficient way to synthesize N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic effects. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant-like effects in animal models. In addition, N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide has been investigated for its potential use in the treatment of neuropathic pain and drug addiction.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-15-7-9-16(10-8-15)13(17)14-11-3-5-12(18-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINOBHBKGMHQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5684404.png)
![5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5684419.png)

![N-{(3R,5S)-1-benzyl-5-[(ethylamino)carbonyl]pyrrolidin-3-yl}-6-methylnicotinamide](/img/structure/B5684430.png)

![N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B5684440.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5684447.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5684449.png)
amino]sulfonyl}-N-methylbenzamide](/img/structure/B5684475.png)
![8-(2-methoxyethyl)-9-oxo-N-(2-phenylethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5684482.png)
![[3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5684485.png)
